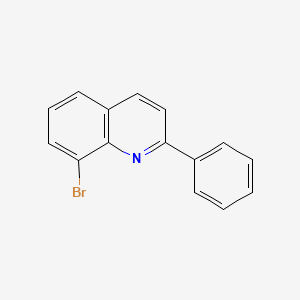

8-Bromo-2-phenylquinoline

描述

X-ray Diffraction Studies and Unit Cell Parameters

Crystallographic investigations of brominated quinoline derivatives provide essential structural parameters that illuminate the solid-state organization of these compounds. Related structural studies on 8-bromo-2-methylquinoline have revealed monoclinic crystal systems with space group P21/c, where the unit cell parameters include a = 5.0440(17) Ångström, b = 13.467(4) Ångström, c = 13.391(4) Ångström, and β = 97.678(4)°, resulting in a unit cell volume of 901.4(5) cubic Ångström. The crystal structure demonstrates that four molecules occupy the unit cell with a calculated density of 1.636 milligrams per cubic meter.

The X-ray diffraction analysis reveals that the quinoline ring system maintains planarity within the crystal lattice, with the dihedral angle between the two six-membered rings of the quinoline system measuring 0.49(16)°. This near-perfect planarity indicates minimal distortion of the bicyclic aromatic system despite the presence of the bulky bromine substituent. The crystal packing exhibits face-to-face molecular arrangements characterized by π-π stacking interactions, with centroid-to-centroid distances of 3.76 Ångström between the benzene and pyridine rings of adjacent molecules.

Torsion Angle Analysis of Quinoline-Phenyl-Bromo Configuration

The torsion angle relationships within this compound provide critical information about the conformational preferences arising from the steric interactions between the bromine atom, the quinoline framework, and the phenyl substituent. Crystallographic studies of related chalcone derivatives containing brominated quinoline moieties have demonstrated significant non-planarity in these systems, with specific torsion angles revealing the extent of molecular twisting. In analogous structures, the quinoline residue exhibits twisting out of the plane through chalcone residues, with C7-C8-C16-C17 torsion angles measuring 112.9(2)°.

The positioning of the bromine atom at the C8 position creates substantial steric hindrance that influences the rotational freedom of the C2 phenyl substituent. This steric interaction manifests in the dihedral angles formed between the quinoline ring system and the phenyl ring, which in related structures ranges from 67.21(10)° to 71.68(10)°. The significant deviation from coplanarity reflects the energetic cost of maintaining extended conjugation versus relieving steric strain through molecular twisting.

The bromine-quinoline-phenyl configuration exhibits specific geometric constraints that can be quantified through detailed torsion angle analysis. Computational studies utilizing molecular modeling approaches have attempted to define the Br-ring carbon-phenyl bridge-phenyl carbon dihedral relationships, though technical limitations in available computational packages have prevented complete characterization of these parameters. Nevertheless, the available structural data indicates that the molecular conformation represents a delicate balance between aromatic stabilization and steric repulsion.

Comparative Crystallography with Related Brominated Quinolines

Comparative crystallographic analysis with structurally related brominated quinoline derivatives reveals systematic trends in molecular packing and conformational preferences. The crystal structure of 8-bromo-2-methylquinoline provides a direct comparison point, showing similar molecular planarity within the quinoline framework but differing intermolecular interactions due to the absence of the extended phenyl substituent. The methyl-substituted analog maintains the same space group and exhibits comparable unit cell dimensions, suggesting that the bromine substitution pattern exerts the dominant influence on crystal packing.

Studies of 6-bromoquinoline derivatives have revealed additional structural insights relevant to understanding the 8-bromo substitution pattern. The formation of 6-bromoquinoline-1-oxide through oxidation reactions demonstrates the electronic influence of bromine substitution on the quinoline nitrogen atom, with subsequent nitration reactions proceeding regioselectively to yield 5-nitro and 4-nitro products. These reactions provide indirect evidence for the electronic distribution within the brominated quinoline framework and support the structural assignments derived from crystallographic analysis.

属性

IUPAC Name |

8-bromo-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN/c16-13-8-4-7-12-9-10-14(17-15(12)13)11-5-2-1-3-6-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORMPLQVNKCGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743317 | |

| Record name | 8-Bromo-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871507-80-1 | |

| Record name | 8-Bromo-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-phenylquinoline can be achieved through several methods. One common approach involves the bromination of 2-phenylquinoline. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under reflux conditions in an organic solvent like chloroform or carbon tetrachloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

化学反应分析

Types of Reactions: 8-Bromo-2-phenylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are employed.

Major Products Formed:

Substitution: Formation of 8-substituted-2-phenylquinoline derivatives.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of tetrahydroquinoline derivatives.

科学研究应用

Chemistry

8-Bromo-2-phenylquinoline serves as a crucial building block in the synthesis of more complex quinoline derivatives. Its structural characteristics allow for various chemical modifications, making it valuable in organic synthesis.

The compound exhibits a broad spectrum of biological activities:

- Antimicrobial Activity: Research indicates that this compound shows efficacy against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. Studies report inhibition zones comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .

- Anticancer Properties: Preliminary studies suggest that this compound may inhibit the growth of cancer cells, particularly in vitro tests against HeLa cells. It demonstrated no cytotoxicity at concentrations up to 200 µM, indicating potential as a safe therapeutic agent .

- Enzyme Inhibition: The compound acts as an enzyme inhibitor, particularly against those involved in bacterial cell wall synthesis, contributing to its antibacterial effects.

Medical Applications

Ongoing research is exploring the potential of this compound as an anticancer agent and its role in treating other diseases. Its ability to chelate metal ions is particularly relevant in neuroprotection and as an iron chelator .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with related quinoline derivatives reveals significant differences in biological activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Anticancer, antiviral |

| 7-Bromo-4-hydroxyquinoline | Bromine at position 7 | Antimicrobial |

| 2-(4-Fluorophenyl)quinoline | Fluorine substitution on phenyl ring | HDAC inhibitor |

| 4-Anilino-8-methoxyquinoline | Methoxy group at position 4 | Antiproliferative |

The unique combination of bromine and hydroxyl substituents along with the phenyl group enhances its chelating ability and biological activity profile compared to other derivatives.

Case Studies

Antibacterial Activity Study: A study evaluated the antibacterial effects of various quinoline derivatives, including this compound. The compound exhibited significant inhibition against Pseudomonas aeruginosa, with an inhibition zone measuring 22 mm compared to the standard drug's zone of 24 mm.

Anticancer Research: In vitro tests demonstrated that the compound inhibited the proliferation of HeLa cancer cells without inducing toxicity at lower concentrations (0–200 µM). This suggests its potential for further development as an anticancer agent .

作用机制

The mechanism of action of 8-Bromo-2-phenylquinoline involves its interaction with various molecular targets. The bromine atom and the phenyl group enhance its ability to bind to specific enzymes and receptors. This binding can inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context.

相似化合物的比较

The properties and applications of 8-bromo-2-phenylquinoline are influenced by its substitution pattern. Below, we compare it with structurally related quinoline derivatives:

Substituent Effects on Reactivity and Physicochemical Properties

Halogenated Derivatives

8-Bromo-2-methylquinoline Molecular Formula: C₁₀H₈BrN Key Features: A methyl group at the 2-position reduces steric hindrance compared to the phenyl group in this compound. The crystal structure reveals π-π stacking (centroid distance: 3.76 Å), enhancing solid-state stability . Applications: Widely used as an intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors .

8-Bromo-4-chloro-2-methylquinoline Molecular Formula: C₁₀H₇BrClN Key Features: The addition of a chlorine atom at the 4-position increases electrophilicity, improving reactivity in SNAr reactions. The combined halogenation (Br and Cl) enhances antimicrobial activity .

Methoxy-Substituted Derivatives

8-Bromo-2-methoxyquinoline Molecular Formula: C₁₀H₈BrNO Key Features: The methoxy group at the 2-position is electron-donating, altering electronic properties compared to the phenyl group. Quantum chemical calculations (DFT-B3LYP/6-31G*) show reduced electrophilicity but improved solubility in polar solvents .

8-Bromo-7-fluoro-2-methoxyquinoline Molecular Formula: C₁₀H₇BrFNO Key Features: Fluorine at the 7-position increases metabolic stability and lipophilicity (ClogP: ~2.5), making it suitable for CNS-targeting drug candidates .

Difluoro and Methyl Derivatives

8-Bromo-5,6-difluoro-2-methylquinoline Molecular Formula: C₁₀H₆BrF₂N Key Features: Fluorine atoms at the 5- and 6-positions induce steric and electronic effects, reducing π-π stacking but improving resistance to oxidative degradation .

Comparative Data Table

Key Research Findings

- Synthetic Utility: this compound undergoes efficient Suzuki-Miyaura coupling with phenylboronic acid (90°C, 4 h) to yield 8-phenyl derivatives, critical for constructing bioactive molecules .

- Electronic Effects: Methoxy and fluorine substituents reduce electrophilicity at the quinoline core, directing reactivity to specific positions (e.g., bromine at C8 remains active for cross-coupling) .

- Biological Activity: Halogenation (Br, Cl, F) correlates with enhanced antimicrobial and anticancer properties, as seen in analogs like 8-bromo-4-chloro-2-methylquinoline .

生物活性

Overview

8-Bromo-2-phenylquinoline is a member of the quinoline family, recognized for its diverse biological and pharmacological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial and anticancer agent, among other therapeutic properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential clinical applications.

This compound possesses a unique structural configuration that enhances its biological activity. The presence of a bromine atom at the 8-position and a phenyl group at the 2-position contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound can be attributed to its interaction with specific proteins, receptors, and enzymes. Quinoline derivatives are known to influence various biochemical pathways, acting as agonists or antagonists at certain receptors or inhibiting enzyme activity.

Target Proteins and Pathways

- Antimicrobial Activity : It has been shown to inhibit bacterial growth by interfering with cell wall synthesis.

- Anticancer Activity : The compound may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.

- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its analgesic properties.

Research Findings

Recent studies have highlighted the promising biological activities of this compound across various domains:

- Antimicrobial Activity :

- Anticancer Activity :

- Anti-inflammatory Effects :

Table 1: Biological Activities of this compound

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against multiple antibiotic-resistant bacterial strains. The results indicated that it possessed superior antimicrobial activity compared to traditional antibiotics such as ciprofloxacin, particularly against Staphylococcus aureus with an inhibition zone diameter of 24 mm versus ciprofloxacin's 22 mm .

Case Study 2: Cancer Cell Apoptosis

A study investigated the effects of this compound on breast cancer cell lines (MCF-7). The compound induced apoptosis in a dose-dependent manner, activating caspases and leading to increased levels of pro-apoptotic factors. The findings suggest its potential as an adjunctive therapy in cancer treatment .

Future Directions

Research on this compound is ongoing, focusing on:

- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity against specific targets.

- Clinical Trials : Evaluating safety and efficacy in human subjects for both antimicrobial and anticancer applications.

- Mechanistic Studies : Further elucidating the pathways involved in its biological activities to identify new therapeutic avenues.

常见问题

Q. What are the standard synthetic protocols for 8-Bromo-2-phenylquinoline?

The synthesis typically involves bromination of a quinoline precursor. For example, 2-phenylquinoline derivatives can undergo regioselective bromination at the 8-position using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of catalysts like FeCl₃ or under UV light. Purification is achieved via column chromatography or recrystallization, and structural confirmation relies on NMR (¹H/¹³C), IR, and mass spectrometry .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the bromine substitution pattern and phenyl group integration.

- Mass Spectrometry (MS) : For molecular weight verification and detection of isotopic peaks (Br has a 1:1 ratio for ⁷⁹Br/⁸¹Br).

- IR Spectroscopy : To identify functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹).

- X-ray Crystallography (if crystals are obtainable): For definitive structural elucidation, as seen in related brominated quinolines .

Q. What are the primary research applications of this compound?

It serves as a versatile intermediate in:

- Medicinal Chemistry : As a scaffold for developing kinase inhibitors or antimicrobial agents due to quinoline's bioactivity.

- Materials Science : For synthesizing organic semiconductors via Suzuki-Miyaura cross-coupling reactions .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of 2-phenylquinoline be addressed?

Q. How do substituents on the quinoline core influence electronic properties and reactivity?

- Electron-Withdrawing Groups (e.g., Br) : Increase electrophilicity at adjacent positions, facilitating nucleophilic substitutions.

- Phenyl Groups : Enhance π-stacking interactions, affecting crystallinity and solubility. Computational Mulliken charge analysis (as applied to similar halogenated quinolines) reveals charge localization at the bromine site, impacting binding affinity in biological targets .

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents and correlate with bioassay results.

- Control Experiments : Verify purity (>95% via HPLC) to exclude impurities as confounding factors.

- Meta-Analysis : Compare data across studies using standardized assays (e.g., MIC for antimicrobial activity) .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles.

- Ventilation : Perform reactions in a fume hood due to potential bromine vapor release.

- Waste Disposal : Segregate halogenated waste for specialized treatment, as mandated by EPA guidelines .

Q. How can computational tools aid in optimizing synthetic routes for novel derivatives?

- Retrosynthetic Software (e.g., Chematica) : Propose feasible pathways using known reactions.

- DFT Calculations : Predict reaction intermediates and transition states to identify low-energy pathways.

- Docking Studies : Screen derivatives for target binding (e.g., enzyme active sites) before synthesis .

Data Presentation

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 284.13 g/mol | |

| Melting Point | 128–130°C (recrystallized from EtOH) | |

| Solubility | Soluble in DCM, THF; insoluble in H₂O | |

| λmax (UV-Vis) | 254 nm (in MeOH) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。